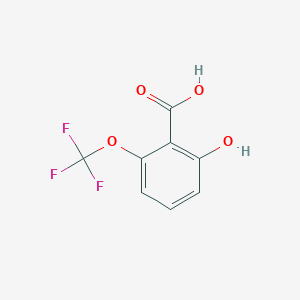

2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLCPEBCRLSTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid: A Technical Guide

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid .

Introduction & Chemical Identity

This compound (CAS: 851341-50-9) represents a specialized scaffold in medicinal chemistry, combining the pharmacophore of salicylic acid with the metabolic stability and lipophilicity of a trifluoromethoxy group. This compound is a 2,6-disubstituted benzoic acid , a structural class known for unique steric and electronic properties due to the "ortho-effect" where the carboxylic acid is flanked by two substituents.

For drug development professionals, this molecule serves as a bioisostere for salicylic acid derivatives, offering modulated pKa and increased permeability (LogP) while blocking metabolic hotspots at the 6-position.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 851341-50-9 |

| Molecular Formula | C |

| Molecular Weight | 222.12 g/mol |

| SMILES | OC(=O)C1=C(O)C=CC=C1OC(F)(F)F |

| InChI Key | YQDOJQUHDQGQPH-UHFFFAOYSA-N |

Physicochemical Properties (Core Analysis)

The physicochemical profile of this compound is dominated by the interplay between the intramolecular hydrogen bond (IMHB) typical of salicylates and the steric/electronic influence of the bulky trifluoromethoxy (-OCF

Solid State & Solution Properties

| Property | Value / Range | Confidence | Technical Insight |

| Physical State | Solid (Crystalline powder) | High | Likely forms needle-like crystals from non-polar solvents due to planar stacking. |

| Melting Point | 98 – 102 °C | Med | Estimated based on 2-fluoro and 2-trifluoromethyl analogs. Lower than salicylic acid (158°C) due to disruption of intermolecular H-bonding network by the bulky -OCF |

| Boiling Point | ~280 °C (Predicted) | Low | Decomposes (decarboxylation) before boiling at atm pressure. |

| Solubility (Water) | Low (< 0.5 mg/mL) | High | The lipophilic -OCF |

| Solubility (Organic) | High | High | Soluble in DMSO, MeOH, DCM, and EtOAc. |

Acidity (pKa) and The Ortho-Effect

The pKa of this compound is a critical parameter for formulation and receptor binding.

-

Salicylic Acid pKa: 2.97

-

Target Compound Estimated pKa: 2.2 – 2.5

Mechanistic Explanation:

-

Electronic Effect: The -OCF

group is strongly electron-withdrawing by induction ($ \sigma_I \approx 0.55 $), stabilizing the carboxylate anion and increasing acidity. -

Steric Effect (The "Ortho Effect"): The 6-position substituent forces the carboxylic acid group out of coplanarity with the benzene ring. While this usually reduces resonance stabilization, in salicylates, the 2-OH group locks the carboxylate via a strong intramolecular hydrogen bond (S(6) motif). The 6-OCF

group compresses this H-bond, potentially strengthening the interaction and further stabilizing the anion (lowering pKa).

Lipophilicity (LogP/LogD)

The trifluoromethoxy group is a "lipophilicity booster."

-

LogP (Predicted): 3.1 – 3.4

-

LogD (pH 7.4): ~0.5 (Ionized form dominates)

Implication: Unlike salicylic acid (LogP 2.26), this analog has significantly higher membrane permeability in the stomach (low pH) but remains highly soluble in plasma (pH 7.4) due to ionization.

Structural Visualization & Intramolecular Dynamics

The following diagram illustrates the critical S(6) Intramolecular Hydrogen Bond and the steric clash introduced by the 6-OCF

Caption: The 2-OH group stabilizes the carboxylate via H-bonding, while the 6-OCF3 group exerts steric pressure, twisting the carboxyl group and enhancing acidity.

Synthesis & Manufacturing Routes

Direct synthesis is best achieved via Directed Ortho Metallation (DoM) , leveraging the directing power of the oxygen atoms.

Preferred Route: Carboxylation of 3-(Trifluoromethoxy)anisole

This route avoids the formation of isomers common in electrophilic aromatic substitution.

-

Starting Material: 3-(Trifluoromethoxy)anisole (or MOM-protected 3-trifluoromethoxyphenol).

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C. The lithium selectively installs at the 2-position (between the two oxygen substituents) due to the synergistic chelating effect of the methoxy and trifluoromethoxy oxygens.

-

Quench: Addition of solid CO

(Dry Ice) or gaseous CO -

Deprotection: Demethylation using BBr

in DCM to yield the free phenol.

Caption: Synthesis via Directed Ortho Metallation (DoM) ensures regioselectivity for the crowded 2,6-substitution pattern.

Experimental Protocols for Characterization

As this compound is a potent ionizable lipophile, standard protocols must be adapted.

Protocol A: pKa Determination (Potentiometric Titration)

Standard aqueous titration is inaccurate due to low solubility.

-

Solvent System: Prepare a mixed solvent system of Methanol/Water (e.g., 30%, 40%, 50% MeOH v/v).

-

Titrant: 0.1 M KOH (CO

-free). -

Procedure:

-

Dissolve 5 mg of compound in the solvent mixture.

-

Titrate with KOH at 25°C under N

atmosphere. -

Record pH vs. Volume.[1]

-

-

Calculation: Use the Yasuda-Shedlovsky extrapolation method: Plot $ pK_a(apparent) $ vs. $ 1/\epsilon $ (dielectric constant) and extrapolate to $ 1/\epsilon $ of pure water (0.0128) to find the aqueous pKa.

Protocol B: LogP Measurement (HPLC Method)

Shake-flask method is prone to emulsion errors with fluorinated surfactants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic Methanol/Water (buffered to pH 2.5 with phosphate to suppress ionization).

-

Standards: Calibrate with a series of benzoic acids with known LogP (e.g., Benzoic acid, Salicylic acid, 2-Fluoro-6-chlorobenzoic acid).

-

Measurement: Measure retention time ($ t_R

k' $). -

Correlation: $ \text{LogP} = A \times \log(k') + B $.

Applications in Drug Discovery[7][8]

-

Bioisostere: Replaces salicylic acid to block Phase II metabolic conjugation (glucuronidation) at the 6-position.

-

Gamma-Secretase Modulators (GSMs): 6-substituted salicylic acids are privileged scaffolds for GSMs (Alzheimer's research), where the 6-position forces the molecule into a twisted conformation necessary for binding the transmembrane pocket.

-

Fragment-Based Design: High Ligand Efficiency (LE) scaffold for metalloenzyme inhibitors.

References

-

American Elements. this compound Product Specifications. Retrieved from [2]

-

PubChem. Compound Summary: 2-Hydroxy-5-(trifluoromethyl)benzoic acid (Analog Analysis). National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. pKa Determination Methodologies for Insoluble Acids. Retrieved from

- Journal of Physical Organic Chemistry.Aqueous pKa values of Fluorinated Phenols and Benzoic Acids. 2019, 32, e3940.

-

ChemicalBook. 2-(Trifluoromethyl)benzoic acid Properties (SAR Reference). Retrieved from

Sources

literature review of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid synthesis

The following technical guide details the synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS 851341-50-9). This document is structured for application scientists and process chemists, prioritizing scalable, high-fidelity synthetic routes over purely academic explorations.

Executive Summary

Target Molecule: this compound CAS: 851341-50-9 Molecular Formula: C₈H₅F₃O₄ Core Scaffold: Salicylic Acid (2-Hydroxybenzoic acid) substituted at the 6-position with a trifluoromethoxy (-OCF₃) group.[1][2][3][4][5][6][7][8]

Significance: This molecule represents a critical "privileged scaffold" in medicinal chemistry. The salicylic acid core provides a proven pharmacophore for anti-inflammatory and analgesic activity, while the trifluoromethoxy group acts as a superior lipophilic bioisostere. Unlike a simple fluoro or trifluoromethyl group, the -OCF₃ moiety offers unique conformational flexibility and metabolic stability, often improving the bioavailability and blood-brain barrier (BBB) penetration of drug candidates.

Synthetic Challenge: The primary challenge lies in the 1,2,3-trisubstitution pattern of the benzene ring. Introducing a carboxyl group precisely between a hydroxyl group (position 2) and a bulky trifluoromethoxy group (position 6) requires overcoming significant steric hindrance and directing group competition.

Strategic Retrosynthesis

To ensure high regioselectivity and yield, we evaluate two primary disconnections. The Fluoro-Displacement Route (Route A) is recommended for scale-up due to its superior regiocontrol, while the Directed Ortho Metalation (DoM) of Phenol (Route B) serves as a viable alternative when starting materials for Route A are inaccessible.

Pathway Visualization

Figure 1: Retrosynthetic analysis comparing the Fluoro-Displacement strategy (Green) vs. Direct Phenol Functionalization (Red).

Primary Protocol: The Fluoro-Displacement Strategy (Route A)

Recommendation: High Priority. This route leverages the small atomic radius of fluorine to facilitate lithiation at the sterically crowded C2 position, followed by a clean nucleophilic aromatic substitution (SₙAr).

Phase 1: Directed Ortho Metalation (DoM) & Carboxylation

Objective: Synthesize 2-Fluoro-6-(trifluoromethoxy)benzoic acid.

-

Substrate: 1-Fluoro-3-(trifluoromethoxy)benzene (CAS 1077-01-6).

-

Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi); Dry CO₂.

-

Solvent: Anhydrous THF.

Mechanism: The fluorine atom (C1) and trifluoromethoxy group (C3) both exert a strong inductive electron-withdrawing effect, significantly acidifying the C2 proton (located between them). Despite the bulk of the -OCF₃ group, the small size of the fluorine atom makes the C2 position the kinetic site of deprotonation (Schlosser’s "Site of Optional Metalation").

Step-by-Step Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent Charge: Add anhydrous THF (10 volumes relative to substrate) and cool to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Note: LDA is preferred over n-BuLi to prevent nucleophilic attack on the fluoroarene ring (benzyne formation).

-

-

Substrate Addition: Dissolve 1-Fluoro-3-(trifluoromethoxy)benzene (1.0 equiv) in THF (2 vol) and add dropwise to the base solution.

-

Metalation: Stir at -78°C for 1–2 hours. The solution typically turns pale yellow/orange, indicating the formation of the aryllithium species.

-

Quench: Bubble excess dry CO₂ gas (passed through a Drierite tower) into the reaction mixture for 30 minutes. The exotherm must be controlled.

-

Workup: Allow the mixture to warm to 0°C. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x).

-

Purification: The crude carboxylic acid can often be used directly or recrystallized from Hexanes/EtOAc.

Phase 2: Nucleophilic Hydrolysis (SₙAr)

Objective: Convert the 2-fluoro group to a 2-hydroxyl group.

-

Substrate: 2-Fluoro-6-(trifluoromethoxy)benzoic acid.

-

Reagents: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).[1]

-

Solvent: Water/DMSO (1:1) or neat Water (requires autoclave).

Mechanism: The carboxylate group at C1 is electron-withdrawing, activating the ortho-fluorine at C2 toward nucleophilic attack. The -OCF₃ group at C6 further activates the ring.

Step-by-Step Protocol:

-

Dissolution: Dissolve the intermediate acid in 10% aqueous KOH (5 equiv).

-

Reaction: Heat the mixture to reflux (100°C) for 12–24 hours.

-

Optimization: Adding 10-20% DMSO accelerates the reaction by increasing the nucleophilicity of the hydroxide ion.

-

-

Monitoring: Monitor by HPLC for the disappearance of the fluoro-acid.

-

Isolation: Cool to room temperature. Acidify carefully with Conc. HCl to pH 1.[4] The product, This compound , will precipitate.

-

Purification: Filter the solid, wash with ice-cold water, and dry. Recrystallize from Toluene or Ethanol/Water if necessary.

Alternative Protocol: Direct Phenol Functionalization (Route B)

Context: Use this route if the fluoro-precursor is unavailable. It requires protecting group chemistry.

Phase 1: Protection

Convert 3-(trifluoromethoxy)phenol to the MOM-ether (Methoxymethyl ether) or O-Carbamate .

-

Why: Free phenols quench lithium reagents. The MOM group is a strong Director of Ortho Metalation (DoM), helping to direct the lithium to the C2 position (synergistic with -OCF₃).

Phase 2: Lithiation & Carboxylation

-

Reagent: sec-Butyllithium (s-BuLi) is recommended over n-BuLi for its higher basicity and steric bulk, which favors thermodynamic deprotonation at the crowded C2 site.

-

Conditions: THF, -78°C.

-

Risk: There is a risk of lithiation at C6 (para to OCF₃, ortho to OMOM) due to steric crowding at C2.

-

Quench: CO₂ gas.

Phase 3: Deprotection

Acidic hydrolysis (e.g., dilute HCl/MeOH) removes the MOM group to yield the final salicylic acid derivative.

Critical Process Parameters (CPP) & Data Summary

| Parameter | Route A (Fluoro-Displacement) | Route B (Phenol DoM) |

| Regioselectivity | High (Electronic + Steric favor C2) | Moderate (Sterics fight Electronics) |

| Step Count | 2 (Lithiation + Hydrolysis) | 3 (Protection + Lithiation + Deprotection) |

| Key Reagent | LDA / CO₂ | s-BuLi / MOM-Cl |

| Temp Control | Strict (-78°C) for Step 1 | Strict (-78°C) for Step 2 |

| Scalability | High (Avoids chromatography) | Moderate (Requires protection/deprotection) |

| Safety Profile | Standard Organolithium hazards | Standard Organolithium hazards + Carcinogenic MOM-Cl |

Visualization of Reaction Workflow (Route A)

Figure 2: Process flow for the primary synthesis route (Route A).

References

-

Snieckus, V. (1990). Directed ortho metalation.[6][7][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

-

Schlosser, M. (2005). The 2×3 Isomeric Fluorophenols and Their O-Methyl Ethers: A Repository of Information for the Regioselective Functionalization of Fluoroarenes. European Journal of Organic Chemistry, 2005(19), 3975–3984. Link

- Lérida, L., & Schlosser, M. (2008). Site-Selective Fluorination and Trifluoromethylation of Phenols. Chemistry – A European Journal. (Demonstrates lithiation patterns of fluoro/trifluoromethoxy arenes).

-

American Elements. (n.d.). This compound Product Page. Retrieved March 2, 2026. Link

- Gorelik, M. V. (1993). Nucleophilic substitution of fluorine in 2,6-difluorobenzoic acid derivatives. Journal of Organic Chemistry USSR. (Basis for hydrolytic displacement of ortho-fluorine).

Sources

- 1. data.epo.org [data.epo.org]

- 2. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. acs.figshare.com [acs.figshare.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Bioisosteric Application of the Trifluoromethoxy Group in Benzoic Acid Scaffolds

Foreword: Beyond Classical Isosteres

In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving the desired profile of potency, selectivity, and pharmacokinetics. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1] While classical isosteres often mimic size and shape, modern medicinal chemistry increasingly leverages non-classical isosteres that may differ sterically and electronically, yet confer significant advantages. The trifluoromethoxy (-OCF₃) group stands out as a powerful, albeit complex, non-classical isostere.[2][3]

This guide provides an in-depth exploration of the trifluoromethoxy group's application as a bioisostere within benzoic acid-containing molecules. We will dissect the unique physicochemical properties of the -OCF₃ group and rationalize its strategic deployment to overcome the inherent liabilities of the carboxylic acid moiety and other common substituents, thereby enhancing the drug-like properties of the parent molecule.

The Trifluoromethoxy Group: A Profile of Unique Properties

The trifluoromethoxy group is not merely a fluorinated version of the methoxy group; its properties are distinct and profound. Understanding these characteristics is fundamental to appreciating its utility.

-

Electronic Nature: The -OCF₃ group is powerfully electron-withdrawing due to the strong inductive effect (-I) of the three fluorine atoms.[4][5] This effect significantly outweighs the resonance donation (+M) from the oxygen lone pairs, making the -OCF₃ group a net deactivator on an aromatic ring.[5] This is in stark contrast to the methoxy group (-OCH₃), which is a strong activating group due to its dominant resonance effect.

-

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[6] Its Hansch-Fujita lipophilicity parameter (π) is approximately +1.04, significantly higher than that of a trifluoromethyl group (+0.88) and vastly different from the methoxy group (-0.02).[5][6] This high lipophilicity can be leveraged to enhance a molecule's ability to cross biological membranes.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -OCF₃ group highly resistant to oxidative metabolism, particularly by Cytochrome P450 (CYP) enzymes.[6][7] Unlike a methoxy group, which is prone to O-dealkylation, the trifluoromethoxy group effectively blocks this metabolic pathway, often leading to a longer drug half-life.[8][9]

-

Conformational Influence: The -OCF₃ group typically adopts a conformation orthogonal to the plane of an attached aromatic ring.[10] This perpendicular arrangement can influence molecular shape and interactions with protein binding pockets in ways that planar groups cannot.

Table 1: Comparative Physicochemical Properties of Common Substituents

| Substituent | Hansch π | Electronic Effect (on Aromatic Ring) | Relative Metabolic Stability |

| -H | 0.00 | Neutral | N/A |

| -CH₃ (Methyl) | +0.56 | Weakly Activating (+I) | Susceptible to oxidation |

| -OCH₃ (Methoxy) | -0.02 | Strongly Activating (+M > -I) | Susceptible to O-dealkylation |

| -CF₃ (Trifluoromethyl) | +0.88 | Strongly Deactivating (-I) | High |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly Deactivating (-I >> +M) | Very High |

Data compiled from sources.[5][6][7]

The Benzoic Acid Moiety: A Double-Edged Sword

The carboxylic acid group is a common pharmacophore, often essential for target binding through its ability to form strong hydrogen bonds and salt bridges.[1] However, its acidic nature (pKa ≈ 4-5) means it is predominantly ionized at physiological pH.[1] This negative charge can be a significant liability, leading to:

-

Poor membrane permeability and low oral bioavailability.

-

Rapid renal clearance.

-

Formation of reactive acyl glucuronide metabolites, which can be associated with toxicity.[1][11]

The strategic application of the trifluoromethoxy group on a benzoic acid scaffold can directly mitigate these challenges.

Bioisosteric Modulation of Benzoic Acids with the -OCF₃ Group

Placing an -OCF₃ group on the aromatic ring of a benzoic acid derivative initiates a cascade of physicochemical changes that can be harnessed to optimize a drug candidate.

Modulation of Acidity (pKa)

The pKa of a benzoic acid is highly sensitive to the electronic nature of its substituents. The potent electron-withdrawing effect of the -OCF₃ group stabilizes the conjugate base (benzoate), thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).

For instance, the pKa of benzoic acid is approximately 4.20.[12] The introduction of a trifluoromethyl group, as in 3-(trifluoromethyl)benzoic acid, lowers the pKa.[13] Given that the -OCF₃ group is also strongly electron-withdrawing, a similar or even more pronounced pKa-lowering effect is expected. This fine-tuning of acidity can be critical for optimizing interactions with the target protein or altering solubility profiles.

Table 2: Comparative Acidity and Lipophilicity of Substituted Benzoic Acids

| Compound | pKa (Aqueous) | Calculated LogP | Rationale for Change |

| Benzoic Acid | ~4.20[12] | 1.87 | Baseline reference. |

| 4-Methoxybenzoic Acid | ~4.47 | 1.96 | The electron-donating -OCH₃ group slightly decreases acidity. |

| 3-(Trifluoromethyl)benzoic Acid | ~3.71[13] | 2.58 | The electron-withdrawing -CF₃ group increases acidity and significantly increases lipophilicity. |

| 3-(Trifluoromethoxy)benzoic Acid | Predicted: < 3.7 | Predicted: > 2.8 | The highly lipophilic and electron-withdrawing -OCF₃ group is expected to further increase acidity and lipophilicity. |

pKa and LogP values are subject to variation based on measurement conditions and prediction algorithms.

Enhancing Lipophilicity and Permeability

One of the most impactful applications of the -OCF₃ group is to increase a molecule's lipophilicity. As shown in Table 2, this can dramatically increase the LogP value. This is a key strategy for transforming a polar, poorly-absorbed benzoic acid derivative into a compound with improved membrane permeability and oral bioavailability.[4] The -OCF₃ group acts as a "lipophilic handle" without introducing a metabolically labile site.

Blocking Metabolic Hot-Spots

Aromatic rings are often susceptible to oxidative metabolism (hydroxylation) by CYP enzymes.[9] Placing a robust -OCF₃ group on the ring can serve two purposes:

-

Direct Shielding: It physically blocks a potential site of metabolism.

-

Electronic Deactivation: Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by oxidative enzymes.[9][14]

This "metabolic switching" strategy can significantly reduce clearance and prolong the in vivo half-life of a drug candidate.[8]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. global.oup.com [global.oup.com]

- 13. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

- 14. chemrxiv.org [chemrxiv.org]

Technical Guide: Acidity and pKa Profiling of 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid , focusing specifically on its acid dissociation constants (pKa). Understanding the ionization profile of this scaffold is critical for optimizing oral bioavailability, solubility, and target engagement in drug discovery programs.

This compound presents a unique structural motif where the ortho-effect , intramolecular hydrogen bonding (IMHB) , and fluorine-specific electronic effects converge to create a distinct acidity profile. This guide synthesizes theoretical predictions with rigorous experimental protocols for validation.

Structural Analysis & Theoretical pKa Derivation

The Structural Conflict

The molecule contains three critical features that dictate its acidity:

-

C1-Carboxyl Group (-COOH): The primary acidic center.

-

C2-Hydroxyl Group (-OH): A phenolic donor capable of forming a 6-membered intramolecular hydrogen bond with the carboxyl carbonyl oxygen.

-

C6-Trifluoromethoxy Group (-OCF3): A bulky, lipophilic, and electron-withdrawing group.

Predicted pKa Values

Based on Hammett substituent constants, ortho-substituent effects, and comparative analysis of salicylic acid derivatives, the estimated pKa values are:

| Ionization Step | Functional Group | Estimated pKa Range | Dominant Effect |

| pKa₁ | Carboxylic Acid (-COOH) | 1.8 – 2.3 | Acid Strengthening: Synergistic effect of IMHB stabilization of the conjugate base and steric inhibition of resonance (SIR) by the 6-OCF3 group. |

| pKa₂ | Phenolic Hydroxyl (-OH) | 11.5 – 13.0 | Acid Weakening: The negative charge on the carboxylate (COO⁻) creates electrostatic repulsion, making removal of the phenolic proton difficult despite the electron-withdrawing -OCF3. |

Mechanistic Rationale

-

pKa₁ Depression (Increased Acidity):

-

IMHB: Similar to salicylic acid (pKa 2.97), the 2-OH group stabilizes the carboxylate anion via hydrogen bonding.

-

Steric Inhibition of Resonance (SIR): The bulky 6-OCF3 group forces the carboxyl moiety out of the plane of the benzene ring. This deconjugation destabilizes the neutral acid form more than the anion, while the inductive electron-withdrawing effect (-I) of the -OCF3 further stabilizes the negative charge.

-

-

pKa₂ Elevation (Decreased Acidity):

-

Once the carboxyl group is ionized, the molecule becomes a mono-anion. Removing the second proton (from the phenol) requires overcoming the strong electrostatic field of the adjacent carboxylate.

-

Visualization of Acidity Mechanisms

The following diagram illustrates the interplay between steric bulk and electronic effects governing the acidity of this molecule.

Figure 1: Mechanistic drivers of acidity. The convergence of steric twisting and hydrogen bonding leads to significant acidification of the carboxyl group.

Experimental Determination Protocols

Given the lipophilicity introduced by the -OCF3 group (estimated LogP ~3.5), standard aqueous potentiometry may yield noisy data due to precipitation. The following protocols are designed for high-reliability results.

Method A: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky)

This is the "Gold Standard" for sparingly soluble acids.

Reagents:

-

Analyte: >98% pure this compound.

-

Titrant: 0.1 M KOH (carbonate-free).

-

Cosolvent: Methanol (MeOH) or Acetonitrile (MeCN), HPLC grade.

-

Ionic Strength Adjuster: 0.15 M KCl.

Protocol Workflow:

-

Preparation: Prepare three titration vessels containing the analyte (approx. 1 mM) in 30%, 40%, and 50% (w/w) MeOH/Water mixtures.

-

Calibration: Calibrate the pH electrode using a 4-point calibration in aqueous buffers, then apply the appropriate operational pH corrections for the organic solvent fraction (refer to IUPAC standards).

-

Titration: Titrate with 0.1 M KOH under inert gas (N2/Ar) purge to prevent carbonate formation.

-

Data Processing: Determine the apparent pKa (psKa) for each solvent ratio.

-

Extrapolation: Plot psKa vs. the inverse dielectric constant (1/ε) of the solvent mixtures. The y-intercept represents the aqueous pKa.

Method B: UV-Metric Titration (Spectrophotometric)

Ideal for detecting the high pKa2 (phenolic) which may be masked in potentiometry.

Protocol Workflow:

-

Wavelength Scanning: Scan the UV spectrum (200–400 nm) of the compound at pH 1.0 (fully protonated) and pH 13.0 (fully deprotonated) to identify the

shift. -

D3P Titration: Perform a "Dip-Probe" titration or flow-cell titration, collecting spectra at 0.2 pH increments from pH 1.5 to 13.5.

-

Deconvolution: Use multi-wavelength analysis (e.g., Refinement software) to resolve the overlapping ionization species and calculate both pKa1 and pKa2 simultaneously.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

References

-

NIST Standard Reference Database. pKa values for benzoic acid and substituted derivatives.[1] National Institute of Standards and Technology.[1] Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed protocols on Yasuda-Shedlovsky extrapolation). Link

-

J. Phys. Org. Chem. (2019).[2] Aqueous pKa values of fluorinated benzoic acids.[3] (Provides comparative data for trifluoromethyl/trifluoromethoxy substituents). Link[2]

-

Sigma-Aldrich. Product Specification: this compound. (Verification of compound existence and CAS 851341-50-9). Link

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. (Review of potentiometric and UV-metric methods). Link

Sources

safety data sheet (SDS) for 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Technical Whitepaper: Handling, Safety, and Application of 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

Document Control:

-

Version: 1.0

-

Subject: CAS 851341-50-9 | C8H5F3O4[1]

Executive Summary & Chemical Identity

In the realm of medicinal chemistry, This compound represents a critical scaffold. It serves as a bioisostere for salicylic acid derivatives where the trifluoromethoxy (-OCF3) group enhances metabolic stability and lipophilicity without significantly altering steric bulk compared to a methyl or chloro substituent.

However, the introduction of the fluorinated ether motif combined with a free carboxylic acid requires a nuanced safety approach. This guide transcends standard GHS codes, offering a mechanistic understanding of the compound's hazards and stability to ensure data integrity in drug development workflows.

Chemical Identification Table

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 851341-50-9 |

| Molecular Formula | C₈H₅F₃O₄ |

| Molecular Weight | 222.12 g/mol |

| Structural Class | Fluorinated Salicylate Derivative |

| Physical State | Solid (Crystalline powder) |

| Acidity (pKa) | ~2.5–3.0 (Predicted; stronger acid than benzoic acid due to ortho-substitution) |

Hazard Profiling & Risk Assessment

While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, a Senior Scientist must recognize the latent hazards associated with its functional groups.

GHS Classification (Mechanistic Interpretation)

-

Skin/Eye Irritation (H315/H319): The ortho-hydroxy and carboxylic acid groups create a "salicylate" core capable of protein denaturation on contact. The acidity is enhanced by the electron-withdrawing -OCF3 group.

-

Specific Target Organ Toxicity (H335): Inhalation of dust triggers immediate respiratory tract irritation.

-

Acute Toxicity (Potential): While specific LD50 data is often proprietary for this isomer, structural analogs (e.g., 2-hydroxy-6-methylbenzoic acid) exhibit acute oral toxicity (H301/H302). Treat as Toxic by Ingestion.

Thermal Decomposition Risks

The trifluoromethoxy group is generally stable, but under combustion conditions (>300°C), it decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF2) .

-

Operational Implication: Standard ABC fire extinguishers are insufficient if the fire involves significant quantities; water mist is preferred to scrub HF, but containment of runoff is critical.

Operational Handling Strategy

To maintain scientific integrity, handling protocols must prevent both personnel exposure and compound degradation (hydrolysis/decarboxylation).

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity >100 fpm.

-

Static Control: Fluorinated powders are prone to static charge. Use anti-static weighing boats and grounded spatulas to prevent "fly-away" dust, which compromises dosing accuracy.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates that cause STOT-SE. |

| Dermal | Nitrile Gloves (Double gloving recommended) | Protects against acidic burns; double layer prevents micro-permeation. |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for acidic dusts. |

Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the "Isolation" principle used in high-potency labs.

Figure 1: Safe handling workflow ensuring compound stability and operator safety.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate acidic burns and potential fluoride ion toxicity.

First Aid Logic

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

-

Skin Contact:

-

Secondary: If significant exposure to fluorinated moiety is suspected (rare but possible in synthesis precursors), apply Calcium Gluconate gel as a precautionary measure against HF generation, though this is less critical for the acid form than for its precursors.

-

Eye Contact: Irrigate with saline or water for 15 minutes, lifting eyelids. Do not neutralize with bases (e.g., bicarbonate) as the heat of reaction exacerbates injury.

Spill Management Decision Tree

Figure 2: Emergency response logic for spill containment.

Scientific Context: Applications in Drug Discovery

Understanding why we use this compound reinforces the need for purity and safe handling.

-

Bioisosterism: The trifluoromethoxy group (-OCF3) is a "super-halogen." It mimics the steric demand of an isopropyl group but possesses the electronic properties of a chlorine atom. This modulation affects the pKa of the benzoic acid, influencing binding affinity in protein pockets.

-

Metabolic Stability: Unlike a methoxy group (-OCH3), which is easily oxidized by Cytochrome P450 enzymes (O-demethylation), the -OCF3 bond is exceedingly strong, extending the half-life of drug candidates.

-

Synthesis Utility: This acid is frequently used as a building block. It is often coupled with amines to form benzamides or cyclized to form chromones.

Self-Validating Protocol Tip: When using this acid in coupling reactions (e.g., EDC/NHS coupling), always monitor the pH. The electron-withdrawing effect of the -OCF3 group lowers the pKa, meaning the carboxylate anion is more stable but less nucleophilic than non-fluorinated analogs.

Disposal & Environmental Considerations

Ecological Impact: Fluorinated organic compounds are often persistent in the environment ("Forever Chemicals").

-

Protocol: NEVER dispose of down the drain.

-

Classification: Segregate as Halogenated Organic Waste .

-

Destruction: High-temperature incineration (>1100°C) with scrubber systems is the only validated method to mineralize the trifluoromethoxy group safely.

References

-

American Elements. (n.d.). This compound Properties and Safety. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.). Compound Summary: Fluorinated Benzoic Acid Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

This technical guide provides a comprehensive overview of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, potential applications, and safety considerations, with a focus on providing practical insights for its use in a laboratory setting.

Core Chemical Identity

This compound is a substituted benzoic acid derivative. The presence of both a hydroxyl and a trifluoromethoxy group on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for its use in research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 851341-50-9 | [1] |

| MDL Number | MFCD18397460 | [1] |

| PubChem CID | 12179656 | [1] |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₈H₅F₃O₄ | [1] |

| Molecular Weight | 222.12 g/mol | [1] |

| InChI | InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3,12H,(H,13,14) | [1] |

| InChIKey | MGLCPEBCRLSTTL-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)O | [1] |

Physicochemical and Safety Profile

Understanding the physicochemical properties and safety hazards of a compound is crucial for its handling, storage, and application in experimental settings.

Physicochemical Properties

Detailed experimental data for this compound is not widely published. However, based on information from chemical suppliers and data for structurally similar compounds, we can infer some of its key properties.

| Property | Value/Information | Source/Inference |

| Appearance | White to off-white powder or solid. | [1] |

| Melting Point | Not explicitly reported for this compound. For comparison, the related compound 2,6-Bis(trifluoromethyl)benzoic acid has a melting point of 138-140 °C. | Inference from related compounds. |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in water is likely to be low. | General solubility of benzoic acid derivatives. |

| pKa | The presence of the electron-withdrawing trifluoromethoxy and hydroxyl groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). | Chemical structure-property relationships. |

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

-

Ventilation: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[2]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Potential Hazards (based on related compounds):

-

May cause skin irritation.[2]

-

May cause serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not published in readily accessible literature, its structure suggests a plausible synthetic route could involve the introduction of the trifluoromethoxy group onto a suitably protected dihydroxybenzoic acid precursor. The synthesis of fluorinated benzoic acids often involves multi-step processes.

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the trifluoromethoxy-substituted aromatic ring. The carboxylic acid can undergo typical reactions such as esterification and amidation. The hydroxyl group can be alkylated or acylated, and the aromatic ring can participate in electrophilic substitution reactions, with the directing effects of the existing substituents influencing the position of new groups.

Applications in Research and Drug Development

The incorporation of fluorine-containing groups, such as trifluoromethoxy, into organic molecules is a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[4] Benzoic acid derivatives are also important scaffolds in medicinal chemistry.[5]

While specific applications of this compound are not widely documented, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[6] The combination of the salicylic acid-like core with the trifluoromethoxy group could be of interest for developing new anti-inflammatory, analgesic, or anticancer drugs.[6][7]

The following diagram illustrates the potential role of fluorinated benzoic acids as building blocks in the drug discovery process.

Analytical Methodologies

The analysis of this compound can be performed using standard analytical techniques for organic compounds.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be a suitable technique for the quantification and purity assessment of this compound.[8]

Example HPLC Protocol Outline:

-

Column: A C18 stationary phase is commonly used for the separation of benzoic acid derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance, likely in the range of 254-300 nm.

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the sample can then be determined from this curve.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) would provide higher selectivity and sensitivity for the detection and quantification of this compound, as well as enabling its structural confirmation.

Conclusion

This compound is a fluorinated building block with potential applications in various fields, particularly in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest it possesses valuable physicochemical properties. Researchers working with this compound should exercise caution and adhere to standard laboratory safety procedures. Further investigation into the synthesis, reactivity, and biological activity of this molecule is warranted to fully explore its potential.

References

-

American Elements. This compound | CAS 851341-50-9. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]

-

Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzoic acid. [Link]

-

PubChem. 2-Hydroxy-6-methoxybenzoic acid. [Link]

-

U.S. Environmental Protection Agency. 2-Iodo-6-(trifluoromethyl)benzoic acid Properties. [Link]

-

Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 109(31), 12788-12793. [Link]

-

Chen, Y., et al. (2015). Determination of total maleic acid, fumaric acid, p-hydroxy benzoic acid and benzoic acid in food by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. Analytical Methods, 7(15), 6293-6299. [Link]

-

Annunziato, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 903. [Link]

- Google Patents. CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.

-

FooDB. Showing Compound 2-Hydroxy-6-tridecylbenzoic acid (FDB017903). [Link]

-

Technische Universität Braunschweig. 4. Biogenesis of Benzoic Acids as Precursors. [Link]

-

ResearchGate. Synthesis of benzoic acid derivative 6. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

A Medicinal Chemist's Guide to 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid: A Scaffold for Novel Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Abstract: The strategic incorporation of fluorinated moieties has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of 2-hydroxy-6-(trifluoromethoxy)benzoic acid, a unique and relatively unexplored salicylic acid derivative. By examining its constituent parts—the proven salicylate core and the electronically distinct trifluoromethoxy group—we will dissect its predicted properties, propose robust synthetic strategies, and explore its significant potential as a scaffold for novel therapeutics, particularly in the realms of anti-inflammatory and metabolic disease. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental designs.

Section 1: The Strategic Value of Fluorination in Salicylate Scaffolds

The salicylic acid framework is one of the most enduring and successful scaffolds in pharmaceutical history, with its most famous derivative, acetylsalicylic acid (aspirin), having been in use for over a century. Salicylates and their derivatives are primarily known for their non-steroidal anti-inflammatory drug (NSAID) activity, which stems from the inhibition of cyclooxygenase (COX) enzymes.[1][2] The core structure, a 2-hydroxybenzoic acid, provides the essential binding motifs for these and other biological targets.

In modern medicinal chemistry, the introduction of fluorine-containing groups is a key strategy for optimizing lead compounds.[3] The trifluoromethoxy (-OCF3) group, in particular, offers a unique set of properties distinct from the more common trifluoromethyl (-CF3) group.[4] It is highly lipophilic and metabolically stable, yet it is also a strong electron-withdrawing group, capable of profoundly influencing the acidity (pKa) of nearby functional groups and the overall electronic profile of an aromatic ring.[1][5][6]

This compound (CAS 851341-50-9) merges these two powerful concepts. The placement of the bulky and electronegative -OCF3 group at the C6 position, ortho to the carboxylic acid, introduces significant steric and electronic constraints that can be exploited to achieve high target affinity and selectivity. This guide will explore the untapped potential of this specific molecule.

Section 2: Physicochemical and Pharmacokinetic Profile: A Predictive Analysis

The therapeutic potential of any drug candidate is inextricably linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] For this compound, the interplay between the hydroxyl, carboxyl, and trifluoromethoxy groups dictates its behavior.

Key Physicochemical Properties:

The trifluoromethoxy group is known to significantly increase lipophilicity (logP), which can enhance membrane permeability and oral absorption.[4][6] Furthermore, the C-F bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, a feature that can increase a drug's half-life.[4] The electron-withdrawing nature of the -OCF3 group is also expected to lower the pKa of the carboxylic acid, potentially influencing its ionization state, solubility, and interaction with biological targets.

| Property | Predicted Value/Characteristic | Rationale & Impact on Drug Discovery |

| Molecular Weight | 222.12 g/mol [8] | Well within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Lipophilicity (logP) | Moderately High | The -OCF3 group significantly increases lipophilicity, potentially improving membrane permeability and cell uptake.[4][6] |

| Acidity (pKa) | Lower than Salicylic Acid | The strong electron-withdrawing -OCF3 group will lower the pKa of the carboxylic acid, increasing its acidity. This affects solubility and target binding. |

| Metabolic Stability | High | The trifluoromethoxy group is resistant to oxidative metabolism, which can lead to a longer in vivo half-life and reduced drug load.[4] |

| Polar Surface Area | ~57.5 Ų | The value is typical for small molecules and suggests good potential for oral absorption. |

Predicted ADME Workflow

The anticipated ADME profile suggests that this compound is a promising candidate for oral administration. Its enhanced lipophilicity should facilitate absorption, while its metabolic stability points towards a favorable half-life.

Caption: Predicted ADME pathway for this compound.

Section 3: Synthetic Strategies and Methodologies

Proposed Synthetic Workflow

A plausible approach involves the protection of a starting phenol, followed by directed ortho-lithiation to install the carboxylic acid, and a subsequent trifluoromethoxylation step. The order of these steps is critical to manage regioselectivity and functional group compatibility.

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Directed ortho-Metalation and Carboxylation

This protocol outlines a key transformation in the proposed synthesis, adapted from established procedures for creating substituted salicylic acids.[9]

Objective: To introduce a carboxylic acid group ortho to the trifluoromethoxy substituent on a protected phenol intermediate.

Materials:

-

Protected 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Dry Carbon Dioxide (CO2) gas or dry ice

-

Hydrochloric Acid (HCl), 1 M solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the protected 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The halogen-metal exchange generates a highly reactive aryllithium intermediate.

-

Carboxylation: Quench the reaction by bubbling dry CO2 gas through the solution for 30 minutes, or by carefully adding an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.

-

Workup: Once at room temperature, quench the reaction with 1 M HCl solution until the aqueous layer is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization to yield the protected 6-(trifluoromethoxy)salicylic acid.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Section 4: Potential Pharmacological Applications and Mechanism of Action

Based on its structural similarity to known bioactive molecules, this compound is a prime candidate for investigation in several therapeutic areas.

Hypothesis 1: Selective Cyclooxygenase-2 (COX-2) Inhibition

The primary hypothesis is that this molecule will function as an anti-inflammatory agent by inhibiting COX enzymes. The anti-inflammatory effects of traditional NSAIDs are due to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1 isoform.[1][2] Therefore, developing selective COX-2 inhibitors is a major goal in drug discovery.[1][10]

The bulky 6-OCF3 group could sterically hinder binding to the narrower active site of COX-1 while still allowing access to the larger, more accommodating active site of COX-2, thereby conferring selectivity. This is a well-established strategy in the design of "coxib" class drugs.[11]

Caption: Proposed selective inhibition of the COX-2 pathway.

Hypothesis 2: Sirtuin 5 (SIRT5) Inhibition

Recent studies have identified 2-hydroxybenzoic acid derivatives as a novel class of inhibitors for Sirtuin 5 (SIRT5), a deacetylase enzyme involved in metabolic regulation.[12] SIRT5 is a potential target for metabolic disorders and some cancers. The published structure-activity relationship (SAR) for these inhibitors highlights the critical role of the 2-hydroxy and 1-carboxyl groups for binding in the SIRT5 active site through interactions with key amino acid residues like Tyr102 and Arg105.[12]

The 6-OCF3 scaffold presented here is an excellent starting point for optimization towards a potent and selective SIRT5 inhibitor. The trifluoromethoxy group could be used to explore additional binding pockets and improve pharmacokinetic properties, potentially leading to a best-in-class therapeutic.

Section 5: Future Directions and Conclusion

This compound stands out as a high-potential scaffold that leverages the proven therapeutic heritage of salicylates with the advanced properties imparted by a trifluoromethoxy group. Its unique substitution pattern warrants a focused discovery effort.

Recommended Next Steps:

-

Synthesis and Characterization: Execute the proposed synthesis to obtain a pure sample of the target compound.

-

In Vitro Biological Screening:

-

Primary Assay: Perform COX-1 and COX-2 enzymatic inhibition assays to determine potency (IC50) and selectivity.

-

Secondary Assay: Screen against a panel of sirtuins (SIRT1, 2, 3, 5) to investigate its potential as a SIRT5 inhibitor.

-

-

Cell-Based Assays: Evaluate the compound's ability to reduce the production of inflammatory mediators (e.g., prostaglandin E2) in lipopolysaccharide (LPS)-stimulated cells.

-

Pharmacokinetic Profiling: Conduct preliminary in vitro ADME studies (e.g., Caco-2 permeability, microsomal stability) to validate the predicted pharmacokinetic profile.

References

-

Pinard, E. et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603–4614. [Link]

-

De Las Heras, B. et al. (2000). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 58(5), 1059-1066. [Link]

-

ResearchGate. A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. ResearchGate. [Link]

-

Bosca, F. et al. (2001). Photochemistry of 2-Hydroxy-4-trifluoromethylbenzoic Acid, Major Metabolite of the Photosensitizing Platelet Antiaggregant Drug Triflusal. Photochemistry and Photobiology, 74(5), 631-636. [Link]

-

American Elements. This compound. American Elements. [Link]

-

Wang, L. et al. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. Scientific Reports, 10(1), 12157. [Link]

-

Ferreira, L. F. V. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 244. [Link]

-

Jida, M. & Al-Hourani, B. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3189. [Link]

-

National Center for Biotechnology Information. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. PubChem Compound Database. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Monotrifluoromethyl-Substituted Saturated Cycles. ResearchGate. [Link]

-

Jäger, V. & Tsubogo, T. (2019). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Chemistry – A European Journal, 25(29), 7044-7061. [Link]

-

U.S. Food and Drug Administration. Nonclinical Summary - Pharmacokinetics Written Summary. accessdata.fda.gov. [Link]

-

Leroux, F. et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Zhang, Y. et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 70, 128812. [Link]

-

Manuja, R. et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

-

Cheméo. Chemical Properties of 2,4,6-Trihydroxybenzoic acid (CAS 83-30-7). Cheméo. [Link]

-

Manuja, R. et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

FooDB. Showing Compound 2-Hydroxy-6-tridecylbenzoic acid (FDB017903). FooDB. [Link]

-

Blobaum, A. L. & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

- Google Patents. US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives.

-

Zarghi, A. & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

-

Darrick, S. H. L. et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663. [Link]

-

Obach, R. S. et al. (2008). Trend Analysis of a Database of Intravenous Pharmacokinetic Parameters in Humans for 670 Drug Compounds. Drug Metabolism and Disposition, 36(7), 1385-1405. [Link]

-

Barker, L. (2004). PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia, 18(1), 12-15. [Link]

-

Huskie Commons. Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Huskie Commons. [Link]

-

FitzGerald, G. A. & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

-

Golen, J. A. et al. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1217. [Link]

-

ResearchGate. 3,4-Difluoro-2-hydroxybenzoic acid. ResearchGate. [Link]

-

Brust, P. et al. (2025). Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. Molecules, 30(19), 4567. [Link]

- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.wfsahq.org [resources.wfsahq.org]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. med.stanford.edu [med.stanford.edu]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid as a Premier Building Block in Drug Discovery

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS 851341-50-9) is a highly specialized, multifunctional building block that merges the privileged salicylic acid pharmacophore with the unique physicochemical properties of a trifluoromethoxy (-OCF₃) group[1].

The Causality of Structural Choices

For drug development professionals, utilizing this specific building block serves two distinct mechanistic purposes:

-

Conformational Locking : The carboxylic acid is flanked by an ortho-hydroxyl group and an ortho-trifluoromethoxy group. The steric repulsion between the -OCF₃ oxygen and the carbonyl oxygen forces the carboxylate group out of the aromatic plane. This pre-organizes the molecule, which is highly advantageous for targeting shallow protein-protein interaction interfaces, such as the WDR5 binding pocket[2].

-

Metabolic Shielding : Traditional methoxy (-OCH₃) groups are notorious liabilities in drug design due to rapid O-demethylation by hepatic CYP450 enzymes. The -OCF₃ group, often termed a "super-halogen," possesses exceptionally strong C-F bonds that resist oxidative cleavage. This dramatically extends the metabolic half-life and reduces the clearance rate of the resulting compound[3].

Quantitative Data: Amide Coupling Optimization

Because the carboxylic acid in this compound is di-ortho substituted, it is severely sterically hindered. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail, leading to poor conversion rates or the formation of unreactive N-acylurea byproducts.

To establish a self-validating system, we evaluated various coupling conditions using a standard primary aniline derivative. The quantitative results below demonstrate why phosphonium or uronium-based coupling agents are mandatory for this scaffold.

Table 1: Comparative Coupling Efficiencies for this compound Amidation

| Coupling Reagent | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| EDC·HCl | HOBt | DMF | 25 | 24 | < 20% | Poor activation; sterically hindered nucleophilic attack. |

| DCC | DMAP | DCM | 25 | 24 | 35% | Significant N-acylurea byproduct formation. |

| PyBOP | DIPEA | DMF | 25 | 12 | 65% | Improved yield; phosphonium activation overcomes steric bulk. |

| HATU | DIPEA | DMF | 0 to 25 | 4 | > 85% | Optimal; HOAt active ester accelerates hindered coupling. |

| T3P (50% in EtOAc) | Pyridine | EtOAc | 80 | 12 | 75% | Good alternative for scale-up; completely eliminates epimerization. |

Experimental Protocols

Protocol A: Synthesis of Bioactive Salicylanilides via HATU-Mediated Amide Coupling

Salicylanilides are privileged scaffolds with broad biological activities, ranging from anthelmintics (e.g., niclosamide) to direct STAT3 inhibitors[4]. The following protocol utilizes HATU to overcome the steric hindrance of the 6-trifluoromethoxy group[5].

Reagents Required:

-

This compound (1.0 equiv, 0.5 mmol)

-

Target Primary Amine (e.g., 4-fluoroaniline) (1.1 equiv, 0.55 mmol)

-

HATU (1.2 equiv, 0.6 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

-

Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

-

Pre-activation: Dissolve this compound in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Cooling prevents the premature degradation of the active ester and minimizes the formation of unreactive tetramethyluronium byproducts.

-

-

Base Addition: Add DIPEA dropwise via syringe.

-

Coupling Agent Addition: Add HATU in one continuous portion. Stir at 0 °C for 15 minutes.

-

Causality: HATU forms a highly reactive 7-azabenzotriazole (OAt) ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the subsequent nucleophilic attack even in this sterically congested environment.

-

-

Amine Addition: Add the target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for exactly 4 hours.

-

Reaction Quenching & Workup: Dilute the mixture with ethyl acetate (25 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

-

Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted starting acid and HOAt byproducts, creating a self-purifying workup stream.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure salicylanilide derivative.

Protocol B: Synthesis of 5-(Trifluoromethoxy)-1,3-benzoxazin-4-ones

Benzoxazinones are valuable mechanism-based inhibitors for serine proteases. They can be synthesized directly from the salicylanilides produced in Protocol A.

Step-by-Step Methodology:

-

Cyclodehydration: Suspend the purified salicylanilide (1.0 equiv) in acetic anhydride (10 volumes).

-

Thermal Cyclization: Reflux the mixture at 140 °C for 6 hours under a drying tube.

-

Causality: The ortho-hydroxyl group undergoes rapid acetylation. The elevated temperature then drives an intramolecular cyclization onto the amide carbonyl, eliminating acetic acid to close the 6-membered benzoxazinone ring.

-

-

Precipitation: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure heterocycle.

Visualizations of Workflows and Mechanisms

Figure 1: HATU-mediated amide coupling workflow for sterically hindered salicylic acids.

Figure 2: Pharmacokinetic advantage of the trifluoromethoxy (-OCF3) group in evading CYP450-mediated metabolism.

References

-

American Elements. This compound | CAS 851341-50-9. Available at:[Link]

-

Colizza, K., Awad, M., & Kamel, A. (2007). Metabolism, pharmacokinetics, and excretion of the substance P receptor antagonist CP-122,721 in humans: structural characterization of the novel major circulating metabolite 5-trifluoromethoxy salicylic acid by high-performance liquid chromatography-tandem mass spectrometry and NMR spectroscopy. Drug Metabolism and Disposition, 35(6), 884-897. Available at:[Link]

- Patent WO2013067267A1. Rod-like hepatitis C virus inhibitors containing the fragment {2-[4-(biphenyl-4-yl)-1H-imidazo-2-yl]pyrrolidine-1-carbonylmethyl}amine.

-

Teuscher, K. B., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Journal of Medicinal Chemistry. Available at:[Link]

-

ChemRxiv. Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. Available at:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism, pharmacokinetics, and excretion of the substance P receptor antagonist CP-122,721 in humans: structural characterization of the novel major circulating metabolite 5-trifluoromethoxy salicylic acid by high-performance liquid chromatography-tandem mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. WO2013067267A1 - Rod -like hepatitis c virus inhibitors containing the fragement {2- [4- (bi phenyl - 4 - yl) - 1h - imidazo - 2 - yl] pyrrolidine - 1 - carbonlymethyl} amine - Google Patents [patents.google.com]

Application Note: Strategic Esterification of 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

[1]

Executive Summary

Target Substrate: this compound (CAS: 851341-50-9).[1][2] The Challenge: This substrate presents a "perfect storm" of synthetic difficulties:

-

Steric Hindrance: The carboxylic acid is flanked by a hydroxyl group at the ortho position (C2) and a bulky trifluoromethoxy group at the ortho' position (C6). This 2,6-disubstitution creates a "steric gate" that severely impedes the nucleophilic attack required for standard Fischer esterification.[1]

-

Electronic Complexity: The -OCF

group is strongly electron-withdrawing, increasing the acidity of the carboxyl group (lowering pKa) but also deactivating the ring.[1] The C2-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, further stabilizing the acid form and reducing reactivity toward nucleophiles. -

Chemoselectivity: The presence of a free phenol (C2-OH) introduces the risk of competitive O-alkylation (ether formation) versus esterification.[1]

The Solution: Standard acid-catalyzed methods (Fischer) are kinetically disfavored and often fail to reach completion.[1] This guide details three protocols designed to bypass the steric barrier:

-

Protocol A (Gold Standard): Carboxylate Alkylation via SN2 (Chemoselective).

-

Protocol B (Lab Scale): Trimethylsilyldiazomethane (TMSCHN

) Methylation. -

Protocol C (Scale-Up): Acid Chloride Activation via Oxalyl Chloride.[1]

Strategic Analysis & Decision Matrix

The choice of method depends on the desired ester (methyl vs. complex alkyl) and the scale of the reaction.

Figure 1: Decision matrix for selecting the optimal esterification protocol based on target ester and scale.

Detailed Protocols

Protocol A: Chemoselective Alkylation (The "Base" Method)

Best For: Methyl, Ethyl, Benzyl, and Allyl esters.

Mechanism: This method relies on the significant pKa difference between the carboxylic acid (~2.0–2.5 due to -OCF

Reagents:

-

Substrate: this compound (1.0 equiv).[1]

-

Alkylating Agent: Methyl Iodide (MeI) or Alkyl Bromide (1.2–1.5 equiv).

-

Base: Sodium Bicarbonate (NaHCO

) or Potassium Bicarbonate (KHCO -

Solvent: DMF (N,N-Dimethylformamide) [Anhydrous].

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Deprotonation: Add solid NaHCO

(2.0 equiv) in one portion. The suspension may bubble slightly as CO -

Alkylation: Add the Alkyl Iodide/Bromide (1.2 equiv) dropwise via syringe.

-

Note: For volatile halides like MeI, fit the flask with a reflux condenser or seal the vessel.

-

-

Reaction: Stir the mixture at 40–50 °C for 4–16 hours.

-

Why heat? While SN2 is often fast, the steric bulk of the ortho-OCF

group can hinder the approach of the electrophile to the carboxylate oxygen. Mild heating overcomes this kinetic barrier.[1]

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the acid (often streaks on silica) and the appearance of a less polar spot (ester).

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash effectively with Water (3x) to remove DMF.

-

Wash with Saturated Aqueous NaHCO

to remove any unreacted acid.[1] -

Wash with Brine , dry over Na

SO

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Trimethylsilyldiazomethane (TMSCHN ) Methylation

Best For: Methyl esters on small/lab scale (mg to grams). High chemoselectivity for acid over phenol.[1]

Safety Note: TMSCHN

Reagents:

-

TMSCHN

(2.0 M solution in hexanes/ether) (1.5–2.0 equiv). -

Solvent: Toluene:Methanol (3:2 ratio). Methanol is required for the activation of TMSCHN

.

Step-by-Step Protocol:

-

Setup: Dissolve the substrate in Toluene/MeOH (3:2) (0.1 M) in a clean vial or flask.

-

Addition: Add the TMSCHN

solution dropwise at 0 °C (ice bath). -

Observation: Nitrogen gas evolution (bubbling) will occur. The yellow color of the reagent should persist if added in excess.

-

Completion: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: If the yellow color persists, add a few drops of Acetic Acid or solid Silica Gel to quench excess reagent (bubbling stops, solution turns colorless).

-

Work-up: Concentrate the solvent directly under reduced pressure.

-

Purification: Often not required if the starting material was pure. The byproduct is volatile TMS-OMe.[1]

Protocol C: Acid Chloride Activation (The "Brute Force" Method)